
1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene is an organic compound with the molecular formula C9H9BrF2 It is a derivative of benzene, where the benzene ring is substituted with a 2-bromo-1,1-difluoroethyl group and a methyl group
Preparation Methods
The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzene and 2-bromo-1,1-difluoroethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are often carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives.
Scientific Research Applications
1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in a biological system, it may interact with enzymes or receptors, leading to a specific biological response.
Comparison with Similar Compounds
1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene: This compound has a methoxy group instead of a methyl group, leading to different chemical properties and applications.
1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene:
1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene: The nitro group imparts different electronic properties, affecting the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
1-(2-bromo-1,1-difluoroethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-7-2-4-8(5-3-7)9(11,12)6-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXRNUWBNAGPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CBr)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B11765568.png)
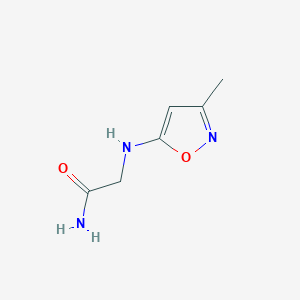
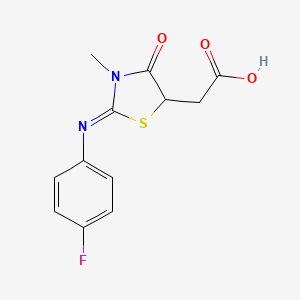
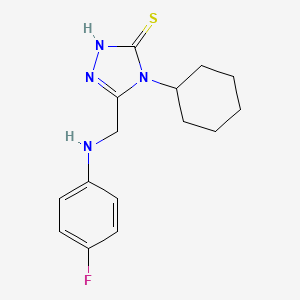
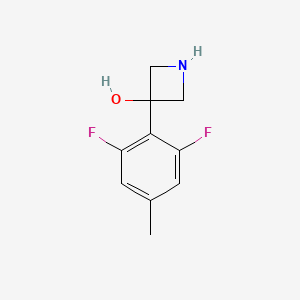
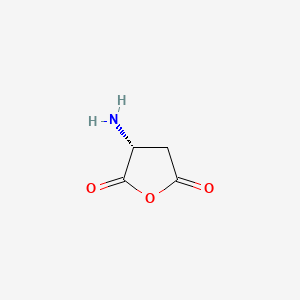

![Octahydro-6H-cyclopenta[c]pyridin-6-one](/img/structure/B11765608.png)
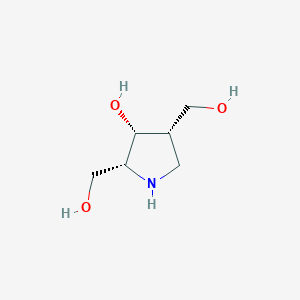

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde](/img/structure/B11765631.png)
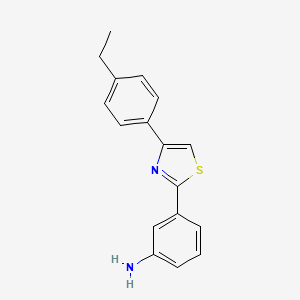
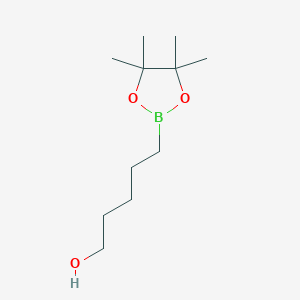
![(3'S,4S,6R,7R,9S,11S,13S,16R)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol](/img/structure/B11765638.png)
